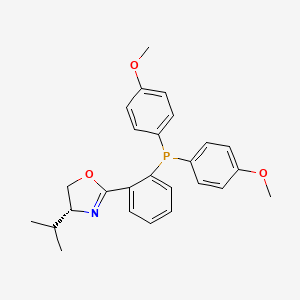
(R)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a pyrrolidine ring in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-ethyl-2-fluorobenzoic acid and pyrrolidine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the fluorine atom or the benzoic acid moiety, potentially forming hydrofluorides or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydrofluorides.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potentially acts as a ligand in catalytic reactions due to its chiral nature.
Biology
Pharmacology: Investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Biochemical Studies: Used in studying enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetics and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid: The racemic mixture containing both ® and (S) enantiomers.
5-Ethyl-2-fluoro-4-(piperidin-2-yl)benzoic acid: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects.
Propriétés
Formule moléculaire |
C13H16FNO2 |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
5-ethyl-2-fluoro-4-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H16FNO2/c1-2-8-6-10(13(16)17)11(14)7-9(8)12-4-3-5-15-12/h6-7,12,15H,2-5H2,1H3,(H,16,17)/t12-/m1/s1 |
Clé InChI |
AOTGQFUTBSDDTL-GFCCVEGCSA-N |
SMILES isomérique |
CCC1=CC(=C(C=C1[C@H]2CCCN2)F)C(=O)O |
SMILES canonique |
CCC1=CC(=C(C=C1C2CCCN2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


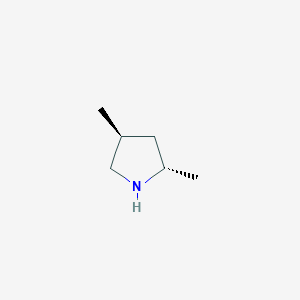
![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)

![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
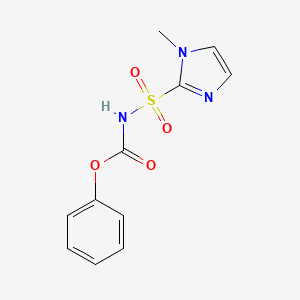
![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
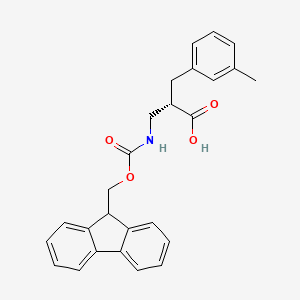
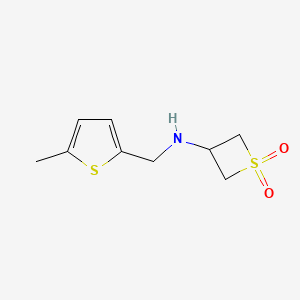
![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)
